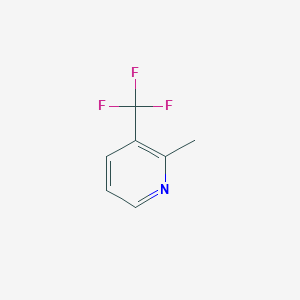

2-Methyl-3-(trifluoromethyl)pyridine

Description

Significance of the Trifluoromethyl Group in Contemporary Chemical Design

The trifluoromethyl (-CF₃) group is a privileged substituent in modern medicinal and materials chemistry due to its distinct electronic and steric properties. nih.gov Its introduction into organic molecules can profoundly alter their physicochemical characteristics. nih.gov The high electronegativity of the fluorine atoms makes the -CF₃ group a potent electron-withdrawing moiety, which can significantly impact the acidity or basicity of nearby functional groups and influence molecular interactions. researchgate.net

In drug design, incorporating a trifluoromethyl group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. acs.orgjst.go.jp Increased lipophilicity can improve cell membrane permeability, a crucial factor for the bioavailability of therapeutic agents. researchgate.net Furthermore, replacing a methyl group with a trifluoromethyl group can block metabolic oxidation at that position, extending the half-life of a drug. researchgate.net Notable pharmaceuticals containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). researchgate.net

Table 1: Comparative Properties of Hydrogen, Methyl, and Trifluoromethyl Groups

| Property | Hydrogen (H) | Methyl (-CH₃) | Trifluoromethyl (-CF₃) |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.44 |

| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | 3.46 (Group) |

| Lipophilicity (π value) | 0 | +0.50 | +0.88 |

| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing |

Overview of Pyridine (B92270) Derivatives as Fundamental Heterocyclic Scaffolds

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most fundamental scaffolds in organic chemistry. mdpi.com Heterocyclic compounds, particularly those containing nitrogen, are integral to a vast array of biologically active molecules, including many natural products and pharmaceuticals. nih.govgoogle.com Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in drug design. nih.gov

The nitrogen atom in the pyridine ring is a key feature, providing a site for hydrogen bonding and altering the electronic distribution of the aromatic system. chemicalbook.com This makes the pyridine scaffold a versatile building block that can be modified to fine-tune a molecule's solubility, polarity, and pharmacokinetic properties. google.comnih.gov Pyridine derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. guidechem.comgoogle.com Essential medicines built upon the pyridine core include the antitubercular drug isoniazid (B1672263) and the calcium channel blocker nifedipine. chemicalbook.com

Research Context and Importance of 2-Methyl-3-(trifluoromethyl)pyridine in Synthetic and Mechanistic Studies

While extensive research exists for the broader class of trifluoromethylpyridines (TFMPs), detailed academic studies focusing specifically on the synthesis and reactivity of this compound are not widely prevalent in the public literature. The compound is, however, commercially available, indicating its use as a building block in specialized synthetic applications. Its importance can be understood by examining the synthesis and utility of its close structural relatives and likely precursors.

The synthesis of TFMPs for industrial and research purposes generally follows two main pathways: the construction of the pyridine ring from a trifluoromethyl-containing building block, or the introduction of the trifluoromethyl group onto a pre-existing pyridine ring, often via a chlorine/fluorine exchange reaction on a trichloromethyl-pyridine intermediate. jst.go.jpguidechem.com

A key intermediate for compounds with this substitution pattern is 2-chloro-3-(trifluoromethyl)pyridine (B31430) . Patents and chemical literature describe its synthesis through various routes. One common industrial method involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures, which produces 2-chloro-3-(trifluoromethyl)pyridine as a minor product alongside other isomers. researchgate.netgoogle.com Another route involves the treatment of 3-trifluoromethylpyridine N-oxide with reagents like phosphorus oxychloride. guidechem.com

From a synthetic standpoint, the chlorine atom in 2-chloro-3-(trifluoromethyl)pyridine serves as a versatile handle for further chemical modification. It can be displaced or used in cross-coupling reactions to introduce other functional groups. The synthesis of this compound would logically proceed from this chloro-precursor, likely through a metal-catalyzed cross-coupling reaction with a methylating agent.

The research importance of this compound lies in its potential as a specialized building block. The combination of the methyl group at the 2-position and the trifluoromethyl group at the 3-position creates a unique electronic and steric environment on the pyridine ring, which can be exploited in the synthesis of more complex molecules for agrochemical and pharmaceutical research. nih.gov While specific mechanistic studies involving this exact isomer are scarce, the general principles of reactions involving trifluoromethylpyridines—such as nucleophilic aromatic substitution influenced by the strong electron-withdrawing -CF₃ group—would apply. google.com

Table 2: Key Chemical Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role/Significance |

|---|---|---|---|---|

| This compound | 106877-18-3 | C₇H₆F₃N | 161.12 | Target compound; specialized synthetic building block. |

| 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 | C₆H₃ClF₃N | 181.54 | Key precursor for 2-substituted-3-(trifluoromethyl)pyridines. guidechem.com |

| 3-Picoline (3-Methylpyridine) | 108-99-6 | C₆H₇N | 93.13 | Common starting material for industrial synthesis of TFMPs. google.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-6(7(8,9)10)3-2-4-11-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSPNQIVLCBYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Trifluoromethyl Pyridine

Electrophilic Aromatic Substitution Reaction Profiles

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally challenging due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org This deactivation is further amplified in 2-Methyl-3-(trifluoromethyl)pyridine by the strongly deactivating -CF₃ group. Consequently, forcing conditions are typically required for such reactions to proceed, often resulting in low yields. researchgate.net

Regioselectivity and Substituent Effects in Nitration Reactions

The regioselectivity of nitration is dictated by the combined directing effects of the substituents and the pyridine nitrogen. The trifluoromethyl group is a meta-director, while the methyl group is an ortho- and para-director. libretexts.orglibretexts.org The pyridine nitrogen deactivates the C2, C4, and C6 positions. For this compound, the directing effects are as follows:

-CH₃ group (at C2): Directs towards C4 and C6 (para and ortho positions).

-CF₃ group (at C3): Directs towards C5 (meta position).

Pyridine Nitrogen: Deactivates C2, C4, and C6.

Considering these influences, the C5 position is the most probable site for electrophilic attack. It is meta to the deactivating -CF₃ group and is less deactivated by the ring nitrogen compared to the C4 and C6 positions. Studies on related compounds, such as 3-(trifluoromethyl)pyridine (B54556), confirm that nitration with a mixture of nitric acid and sulfuric acid tends to introduce the nitro group at the 5-position. While direct nitration of this compound is not extensively documented, the predicted outcome is the formation of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine under vigorous conditions. acs.org

| Position | Influence of -CH₃ (C2) | Influence of -CF₃ (C3) | Influence of Pyridine N | Predicted Outcome |

|---|---|---|---|---|

| C4 | Activating (para) | - | Deactivating | Minor/No Product |

| C5 | - | Deactivating (meta-directing) | Less Deactivating | Major Product |

| C6 | Activating (ortho) | - | Deactivating | Minor/No Product |

Bromination and Other Halogenation Pathways

Similar to nitration, halogenation of the this compound ring is challenging. Direct halogenation of pyridine requires harsh conditions and often results in poor selectivity. chemrxiv.orgnih.gov For substituted pyridines, the reaction pathway is governed by the existing functional groups. For instance, the bromination of 3-(trifluoromethyl)pyridine with bromine in the presence of a Lewis acid catalyst selectively occurs at the 2-position. However, the presence of a methyl group at C2 in the target compound blocks this position. Therefore, halogenation would be expected to occur at the next most favorable position, which, as with nitration, is predicted to be C5. A multi-step synthesis route has been developed for 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, which involves the reduction of a nitro-precursor to an amine, followed by a diazotization reaction. google.com

Nucleophilic Substitution and Addition Reactions

The electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group, makes this compound and its derivatives susceptible to nucleophilic aromatic substitution (SₙAr).

Aminolysis and Condensation Reactions for Derivative Formation

Derivatives of this compound can undergo aminolysis and condensation reactions to form more complex heterocyclic systems. While direct aminolysis on the parent compound is not common without a suitable leaving group, related structures show significant reactivity. For example, 2-chloro-3-(trifluoromethyl)-5-nitropyridine reacts with diethyl malonate in the first step of a synthesis pathway for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. google.com Furthermore, various trifluoromethyl-containing pyridine derivatives are synthesized through condensation reactions, which serve as key intermediates for agrochemicals and pharmaceuticals. researchoutreach.org

Reactions with Mono- and Difunctional Nucleophiles

Research on related 2-methyl-3-nitropyridines demonstrates their reactivity with sulfur nucleophiles (thiolates). mdpi.com In these reactions, the nitro group at the 3-position can be displaced. mdpi.comnih.gov For instance, the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol results in the substitution of the 3-nitro group. mdpi.com This suggests that if a good leaving group were present at the C2, C4, or C6 positions of the this compound ring, it would be susceptible to substitution by various nucleophiles. Reactions involving methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with a range of nucleophiles like methanol, p-toluidine, and phenylhydrazine (B124118) lead to the formation of diverse acyclic and heterocyclic derivatives. researchgate.net

Cross-Coupling Reactions for Molecular Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the molecular diversification of halogenated pyridine derivatives. To utilize this compound in such reactions, it is typically first halogenated, for example, at the 5-position to give 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine.

This bromo-derivative can then serve as a substrate in various cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester). It is a widely used method for forming carbon-carbon bonds. rsc.orgnih.gov Halogenated trifluoromethyl-substituted pyridines are valuable substrates for creating complex heterobiaryl systems. rsc.org

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to arylalkynes. wikipedia.orgorganic-chemistry.org

These reactions enable the introduction of a wide array of functional groups onto the pyridine core, significantly expanding the chemical space accessible from this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 5-Aryl/vinyl-2-methyl-3-(trifluoromethyl)pyridine |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(0) catalyst, Base (e.g., Et₃N) | 5-Alkenyl-2-methyl-3-(trifluoromethyl)pyridine |

| Sonogashira | Terminal Alkyne (e.g., HC≡CR) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) | 5-Alkynyl-2-methyl-3-(trifluoromethyl)pyridine |

Palladium-Catalyzed Suzuki-Miyaura Couplings of Halogenated Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. mdpi.com This palladium-catalyzed reaction typically couples an organoboron compound with a halide or triflate. researchgate.netnih.gov For halogenated derivatives of this compound, this reaction provides a powerful route to introduce aryl, heteroaryl, or vinyl substituents onto the pyridine ring, creating complex molecular architectures.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the halogenated pyridine to a Pd(0) complex. nih.gov This is followed by transmetallation with the organoboron reagent and subsequent reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, particularly with heteroaryl substrates which can be challenging. nih.gov Dialkylbiaryl phosphine (B1218219) ligands, for example, have demonstrated broad applicability and high efficiency in coupling various aryl and heteroaryl systems, often under mild conditions. nih.gov

Research into Suzuki-Miyaura couplings of fluorinated heterocyclic compounds has shown that these reactions are versatile. mdpi.com For instance, various fluorinated biphenyl (B1667301) derivatives have been successfully synthesized using heterogeneous palladium catalysts, highlighting the compatibility of the reaction with fluorine-containing moieties. mdpi.com The reaction conditions can be tailored to accommodate a wide range of functional groups on both the boronic acid and the halide partner. nih.govmdpi.com

| Reactant 1 (Halogenated Pyridine) | Reactant 2 (Organoboron Cmpd.) | Catalyst/Ligand | Base | Product | Ref. |

| 2-Chloro-6-methyl-5-(trifluoromethyl)pyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Aryl-6-methyl-5-(trifluoromethyl)pyridine | nih.gov |

| 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine | Vinylboronic acid ester | Pd(PPh₃)₄ | K₂CO₃ | 2-Vinyl-4-methyl-3-(trifluoromethyl)pyridine | nih.gov |

| 4-Iodo-2-methyl-3-(trifluoromethyl)pyridine | Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-Heteroaryl-2-methyl-3-(trifluoromethyl)pyridine | researchgate.net |

Heck Coupling and Tandem Reaction Sequences

The Heck reaction, or Mizoroki-Heck reaction, is another pivotal palladium-catalyzed method for C-C bond formation, specifically reacting an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is instrumental for the vinylation of halogenated this compound derivatives. The reaction typically proceeds with excellent stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a hydridopalladium complex, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com Phosphine-free catalyst systems, such as those using N-heterocyclic carbene (NHC) ligands or palladacycles, have been developed to enhance stability and activity. organic-chemistry.orgresearchgate.net

For substrates containing trifluoromethyl groups, Heck-type reactions have been successfully developed. beilstein-journals.org The reaction conditions can be optimized to tolerate a wide array of functional groups. mdpi.com Tandem reaction sequences involving an initial Heck coupling can be designed to build molecular complexity in a single pot. For example, an intramolecular Heck reaction can be used to form cyclic structures, such as in the synthesis of pyridine compounds from appropriately substituted dienes. wikipedia.org

| Halogenated Pyridine Derivative | Alkene Partner | Catalyst System | Base | Typical Product Structure | Ref. |

| 4-Bromo-2-methyl-3-(trifluoromethyl)pyridine | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | trans-Butyl 3-(2-methyl-3-(trifluoromethyl)pyridin-4-yl)acrylate | organic-chemistry.orgmdpi.com |

| 2-Iodo-6-methyl-5-(trifluoromethyl)pyridine | Styrene | Herrmann-Beller palladacycle | NaOAc | trans-2-Methyl-5-(trifluoromethyl)-6-styrylpyridine | mdpi.com |

| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | 3,3,3-Trifluoropropene | PdCl₂(dppf) | K₂CO₃ | 5-(3,3,3-Trifluoroprop-1-en-2-yl)-2-methyl-3-(trifluoromethyl)pyridine | mdpi.com |

Oxidation and Reduction Transformations

Oxidation of Functional Groups (e.g., Hydroxymethyl to Aldehydes or Carboxylic Acids)

The oxidation of functional groups attached to the this compound core is a key transformation for accessing a variety of derivatives. For example, a hydroxymethyl group at the 2-position can be oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Mild oxidizing agents are required to selectively oxidize a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. vanderbilt.edu Reagents like pyridinium (B92312) chlorochromate (PCC) or a Collins oxidation (CrO₃·2pyridine) in a non-aqueous solvent such as dichloromethane (B109758) are effective for this transformation. vanderbilt.edu These methods are generally compatible with acid-sensitive functional groups. vanderbilt.edu Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄), will typically oxidize a primary alcohol directly to the corresponding carboxylic acid. vanderbilt.edu The oxidation of α-trifluoromethyl alcohols can be notoriously difficult due to the electron-withdrawing nature of the CF₃ group, often requiring specific or more potent oxidizing systems. researchgate.net

| Starting Material | Reagent | Product | Ref. |

| (2-Methyl-3-(trifluoromethyl)pyridin-4-yl)methanol | Pyridinium Chlorochromate (PCC) | 2-Methyl-3-(trifluoromethyl)isonicotinaldehyde | vanderbilt.edu |

| (2-Methyl-3-(trifluoromethyl)pyridin-4-yl)methanol | Potassium Permanganate (KMnO₄) | 2-Methyl-3-(trifluoromethyl)isonicotinic acid | vanderbilt.edu |

| 2-Methyl-3-(trifluoromethyl)isonicotinaldehyde | Barium Manganate | 2-Methyl-3-(trifluoromethyl)isonicotinic acid | researchgate.net |

Catalytic Hydrogenation of Nitro Groups to Amines

The reduction of a nitro group on the this compound ring to an amine is a fundamental transformation, providing a key intermediate for the synthesis of a wide range of derivatives, including pharmaceuticals and agrochemicals. Catalytic hydrogenation is the most common and efficient method for this conversion. nih.gov

This process typically involves reacting the nitro-substituted pyridine with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Noble metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are widely used. nih.govgoogle.com The reaction is often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under atmospheric or elevated pressure. google.com This method is highly chemoselective, generally leaving other reducible functional groups like halogens or carbonyls intact, although dehalogenation can sometimes occur with Pd/C under certain conditions. nih.gov Alternative hydrogen sources, such as formic acid or hydrazine (B178648) hydrate (B1144303) in transfer hydrogenation protocols, can also be employed, often offering milder reaction conditions. nih.govorganic-chemistry.org

| Starting Material | Catalyst | Hydrogen Source | Product | Ref. |

| 2-Methyl-4-nitro-3-(trifluoromethyl)pyridine | 5% Pd/C | H₂ gas | 2-Methyl-3-(trifluoromethyl)pyridin-4-amine | nih.govgoogle.com |

| 6-Methyl-5-nitro-2-(trifluoromethyl)pyridine | Pt/C | H₂ gas | 6-Methyl-2-(trifluoromethyl)pyridin-5-amine | google.com |

| 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine | Co-Zn/N-C | Formic Acid (HCOOH) | 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | nih.gov |

| 4-Nitro-2-methyl-3-(trifluoromethyl)pyridine | Raney Nickel | Hydrazine Hydrate | 2-Methyl-3-(trifluoromethyl)pyridin-4-amine | organic-chemistry.org |

Transformations Involving Fluorinated Intermediates and Reaction Mechanisms

Carbocation and Radical Cation Mediated Rearrangements

The presence of the trifluoromethyl group on the pyridine ring significantly influences its electronic properties and can lead to unique reactivity involving fluorinated intermediates. Transformations mediated by carbocations or radical cations can result in complex molecular rearrangements. rsc.org While ionic rearrangement reactions involving carbocations have been studied for over a century, radical-mediated rearrangements have gained significant attention more recently. rsc.org

The generation of highly reactive, carbon-centered intermediates like carbocations or radicals can be achieved through various methods, including electrochemical oxidation or photoredox catalysis. researchgate.net For instance, the oxidation of a carboxylate can lead to a carboxyl radical, which rapidly extrudes CO₂ to form a carbon-centered radical. researchgate.net Similarly, single-electron transfer (SET) processes can generate radical cations. nih.gov These reactive intermediates can undergo subsequent transformations, such as rearrangements or capture by nucleophiles. Mechanistic studies, often supported by DFT calculations, are crucial for understanding whether a reaction proceeds through a carbocation or a radical pathway, as the two can be kinetically competitive. nih.gov In the context of fluorinated pyridines, such intermediates could be involved in C-H fluorination reactions or other skeletal rearrangements, where the electron-withdrawing nature of the CF₃ group would play a key role in directing the outcome of the reaction. rsc.org

Heterocyclization and Oxidative Addition Reactions of Trifluoroacetamide (B147638) Derivatives

The synthesis of complex heterocyclic structures from fluorinated building blocks is a cornerstone of modern medicinal and agrochemical research. Among the various synthetic strategies, reactions involving trifluoroacetamide derivatives are of significant interest. Literature reviews indicate that heterocyclization and oxidative addition reactions of trifluoroacetamide derivatives are recognized classes of transformations within organofluorine chemistry. dntb.gov.ua These reactions offer pathways to incorporate fluorine into cyclic systems, leveraging the unique reactivity imparted by the trifluoroacetyl group.

However, in the context of synthesizing this compound or related pyridine structures, specific examples detailing the heterocyclization or oxidative addition of trifluoroacetamide derivatives have not been prominently featured in the reviewed scientific literature. While these methods are applied broadly, their direct application for the construction of the trifluoromethyl-substituted pyridine core remains a less-explored area. Further research may elucidate potential pathways utilizing these methodologies for the targeted synthesis of such compounds.

Mechanistic Insights into Multi-component Reactions (e.g., 1,4-Michael Addition, Nucleophilic Additions, Eliminations)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. The synthesis of 2-(trifluoromethyl)pyridine (B1195222) derivatives can be effectively achieved through a multicomponent Kröhnke-type reaction, which mechanistically involves a cascade of 1,4-Michael addition, nucleophilic additions, and elimination steps. researchgate.net

A prominent example is the reaction between chalcones (α,β-unsaturated ketones), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate, which yields a variety of substituted 2-(trifluoromethyl)pyridines. researchgate.net The reaction is notable for its broad substrate scope and good functional group compatibility.

Table 1: Examples of Substituted 2-(Trifluoromethyl)pyridines Synthesized via Kröhnke Reaction

| Chalcone (B49325) Substituent (R) | Resulting Pyridine Substituents | Yield (%) |

|---|---|---|

| 4-Methylphenyl | 4-(4-Methylphenyl)-6-phenyl | 85% |

| 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-6-phenyl | 81% |

| 4-Chlorophenyl | 4-(4-Chlorophenyl)-6-phenyl | 95% |

| 2-Thienyl | 4-Phenyl-6-(2-thienyl) | 75% |

| Naphthalen-2-yl | 4-(Naphthalen-2-yl)-6-phenyl | 88% |

This table is representative of the reaction's scope as described in the literature. researchgate.net

The underlying mechanism of this transformation can be dissected into several key steps:

1,4-Michael Addition: The reaction is initiated by a 1,4-Michael addition, a type of conjugate addition. researchgate.netwikipedia.org The pyridinium ylide, formed from 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, acts as the Michael donor and adds to the chalcone (the Michael acceptor). researchgate.netrsc.org This step is crucial for forming the initial carbon-carbon bond and establishing the backbone of the final heterocyclic ring. wikipedia.org

Nucleophilic Additions: Following the initial Michael addition, a series of nucleophilic additions occur. The first is an intermolecular addition of ammonia (B1221849) (from ammonium acetate) to one of the carbonyl groups of the 1,5-dicarbonyl intermediate. wikipedia.org This is followed by a key intramolecular nucleophilic addition where the newly formed enamine attacks the remaining carbonyl group, leading to the cyclization and formation of a hydroxyl-dienamine intermediate. researchgate.netwikipedia.org

Eliminations: The reaction cascade is completed by a series of elimination (dehydration) reactions. An initial dehydration event after the addition of ammonia leads to an imine intermediate. wikipedia.org After cyclization, the final aromatization of the ring occurs through the elimination of the pyridinium cation and a molecule of water, yielding the stable, substituted 2-(trifluoromethyl)pyridine product. researchgate.netwikipedia.org

This multi-component approach provides an efficient and atom-economical route to highly functionalized trifluoromethylated pyridines, proceeding under relatively mild conditions without the need for metal catalysts. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 2 Methyl 3 Trifluoromethyl Pyridine and Its Analogs

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. The vibrational modes of 2-Methyl-3-(trifluoromethyl)pyridine are determined by the interplay of the pyridine (B92270) ring, the methyl group, and the trifluoromethyl group.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. Analysis of the analog, 2-methoxy-3-(trifluoromethyl)pyridine (B55313), provides a strong basis for these predictions. jocpr.comresearchgate.net

C-H Vibrations : The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region. jocpr.com For the methyl group, asymmetric and symmetric stretching vibrations are expected near 2985 cm⁻¹ and 2940 cm⁻¹, respectively. jocpr.com

C-C and C-N Ring Vibrations : The characteristic stretching vibrations of the pyridine ring's carbon-carbon and carbon-nitrogen bonds typically appear in the 1650-1400 cm⁻¹ range. In the analog 2-methoxy-3-(trifluoromethyl)pyridine, prominent bands are observed at 1601, 1590, 1459, and 1417 cm⁻¹. jocpr.com Similar strong absorptions are expected for the target compound.

CF₃ Group Vibrations : The trifluoromethyl group is a strong absorber in the infrared spectrum. The symmetric and asymmetric C-F stretching vibrations are highly characteristic and are expected to produce intense bands in the 1350-1100 cm⁻¹ region. jocpr.com

Methyl Group Vibrations : In addition to C-H stretching, the methyl group will display in-plane bending (scissoring) and out-of-plane bending (rocking) vibrations, typically observed around 1450 cm⁻¹ and 1100 cm⁻¹, respectively.

A summary of key expected FT-IR vibrational frequencies for this compound, based on its analogs, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| Methyl C-H Stretching | 2985 - 2940 | Medium |

| C=C / C=N Ring Stretching | 1610 - 1400 | Strong |

| Asymmetric CF₃ Stretching | ~1300 | Very Strong |

| Symmetric CF₃ Stretching | ~1150 | Very Strong |

| C-H In-plane Bending | 1300 - 1200 | Medium |

| C-H Out-of-plane Bending | 800 - 750 | Strong |

Data is predictive and based on analysis of analogous compounds.

FT-Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds, often highlighting non-polar functional groups. The FT-Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the molecule.

Based on studies of 2-methoxy-3-(trifluoromethyl)pyridine, the following observations can be made. jocpr.comresearchgate.net

Ring Vibrations : The aromatic ring stretching vibrations that are strong in the IR spectrum are also expected to be prominent in the Raman spectrum, with bands anticipated between 1625-1400 cm⁻¹. jocpr.com

C-H Stretching : Aromatic and aliphatic C-H stretching vibrations are expected to produce strong bands in the 3100-2900 cm⁻¹ region. jocpr.com

CF₃ Vibrations : While C-F stretches are strong in IR, the symmetric CF₃ stretching mode often gives a moderately intense and characteristic band in the Raman spectrum.

Low-Frequency Modes : Torsional modes, such as the CH₃ torsion, are expected at very low wavenumbers, often below 200 cm⁻¹, and are more readily observed in Raman spectroscopy. jocpr.com

Key predicted FT-Raman shifts for this compound are outlined in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100 - 3050 | Strong |

| Methyl C-H Stretching | 2965 - 2935 | Strong |

| C=C / C=N Ring Stretching | 1625 - 1400 | Medium |

| C-H In-plane Bending | 1300 - 1240 | Medium |

| C-H Out-of-plane Bending | ~770 | Weak |

| CH₃ Torsional Mode | < 200 | Medium |

Data is predictive and based on analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen framework and the fluorine environment.

The ¹H NMR spectrum of this compound is expected to show four distinct signals: three from the aromatic protons on the pyridine ring and one from the methyl group protons. The chemical shifts and coupling patterns can be predicted by examining data from analogs like 2-methoxy-3-(trifluoromethyl)pyridine. rsc.org

H-6 Proton : This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing furthest downfield, likely as a doublet. In the methoxy (B1213986) analog, this proton appears around 8.32 ppm. rsc.org

H-4 Proton : This proton is expected to appear as a doublet of doublets or a triplet, coupled to both H-5 and H-6. Its chemical shift would be intermediate.

H-5 Proton : This proton is also expected to be a doublet of doublets, coupled to H-4 and H-6. In the methoxy analog, a proton in a similar environment appears around 6.95 ppm. rsc.org

CH₃ Protons : The three protons of the methyl group at the C-2 position are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. This signal is expected in the typical benzylic proton region, likely around 2.5-2.7 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.4 - 8.6 | Doublet (d) | J(H6-H5) ≈ 4-5 Hz |

| H-4 | ~7.8 - 8.0 | Doublet (d) | J(H4-H5) ≈ 7-8 Hz |

| H-5 | ~7.2 - 7.4 | Doublet of Doublets (dd) | J(H5-H4) ≈ 7-8 Hz, J(H5-H6) ≈ 4-5 Hz |

| 2-CH₃ | ~2.6 - 2.8 | Singlet (s) | N/A |

Data is predictive and based on analysis of analogous compounds in CDCl₃. rsc.org

The ¹³C NMR spectrum of this compound should display seven unique carbon signals. The trifluoromethyl group will introduce characteristic quartet splitting patterns for the CF₃ carbon itself and the carbon to which it is attached (C-3) due to ¹J(C-F) and ²J(C-F) coupling, respectively. Spectroscopic data from 2-methoxy-3-(trifluoromethyl)pyridine provides a reliable reference. rsc.org

Pyridine Ring Carbons : The five carbons of the pyridine ring will have distinct chemical shifts. C-2 and C-6, being adjacent to the electronegative nitrogen, will appear downfield. C-3 will be significantly affected by the attached CF₃ group and will appear as a quartet.

CF₃ Carbon : This carbon will be observed as a prominent quartet with a large one-bond carbon-fluorine coupling constant (¹J(C-F) ≈ 270-275 Hz). rsc.org

CH₃ Carbon : The methyl carbon signal will appear upfield, typically in the 20-25 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-2 | ~158 - 160 | Singlet | N/A |

| C-3 | ~128 - 130 | Quartet (q) | ²J(C-F) ≈ 33-35 Hz |

| C-4 | ~138 - 140 | Singlet | N/A |

| C-5 | ~122 - 124 | Singlet | N/A |

| C-6 | ~148 - 150 | Singlet | N/A |

| CF₃ | ~123 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-275 Hz |

| CH₃ | ~22 - 25 | Singlet | N/A |

Data is predictive and based on analysis of analogous compounds in CDCl₃. rsc.org

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the three fluorine atoms of the CF₃ group are chemically and magnetically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal.

The chemical shift of the CF₃ group is influenced by its electronic environment on the pyridine ring. In analogs like 2-(trifluoromethyl)pyridine (B1195222) and 2-methoxy-3-(trifluoromethyl)pyridine, the ¹⁹F signal appears at approximately -62.8 ppm and -64.03 ppm, respectively (relative to CFCl₃). rsc.orgrsc.org Based on these values, the chemical shift for the CF₃ group in this compound can be predicted to be in a similar range. Since there are no adjacent fluorine atoms, this signal will appear as a singlet.

| Group Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 3-CF₃ | -62 to -65 | Singlet (s) |

Data is predictive and based on analysis of analogous compounds in CDCl₃, referenced to CFCl₃. rsc.orgrsc.org

X-ray Crystallography for Precise Molecular Architecture

While single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, extensive analysis of its analogs, particularly substituted pyridinecarboxylic acids and pyridine carboxamides, provides significant insights into the molecular architecture, supramolecular interactions, and conformational features characteristic of this class of compounds. The study of these analogs offers a valuable framework for understanding the structural chemistry of trifluoromethyl-substituted pyridines.

Single-Crystal X-ray Diffraction Analysis of Molecular Structures

A notable example is the analysis of 5-(trifluoromethyl)picolinic acid monohydrate (systematic name: 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate), an isomer of a potential carboxylic acid derivative of the target compound. nih.goviucr.org The crystal structure confirms the ortho position of the carboxylic acid group relative to the pyridine nitrogen and the para position of the trifluoromethyl group relative to the acid. iucr.org

The pyridine ring exhibits a "wedge-type motif," which is typical for such structures, where the C-N bond lengths are shorter than the aromatic C-C bonds. nih.goviucr.org The C1—C2 bond length of the aromatic carboxylic acid substituent is 1.5081 (13) Å, which is comparable to the C5—C7 bond length of the trifluoromethyl substituent at 1.5019 (13) Å. The average C—F bond length in the trifluoromethyl group is 1.335 (4) Å. iucr.org

Detailed crystallographic data for 5-(trifluoromethyl)picolinic acid monohydrate are presented below. iucr.org

| Parameter | 5-(Trifluoromethyl)picolinic acid monohydrate |

| Chemical Formula | C₇H₄F₃NO₂·H₂O |

| N—C2 Bond Length (Å) | 1.3397 (12) |

| N—C6 Bond Length (Å) | 1.3387 (12) |

| Average C—C Bond Length (Å) | 1.387 (3) |

| C(acid)—C(ring) Bond Length (Å) | 1.5081 (13) |

| C(CF₃)—C(ring) Bond Length (Å) | 1.5019 (13) |

| Average C—F Bond Length (Å) | 1.335 (4) |

This table presents key bond lengths from the single-crystal X-ray diffraction analysis of 5-(trifluoromethyl)picolinic acid monohydrate, a structural analog. iucr.orgiucr.org

Elucidation of Hydrogen-Bonding Networks and Supramolecular Interactions

The crystal packing of pyridine derivatives is significantly influenced by hydrogen bonding and other supramolecular interactions. acs.org The presence of the nitrogen atom in the pyridine ring and functional groups like amides or carboxylic acids provides sites for robust hydrogen bond formation.

In the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a complex, water-linked two-dimensional hydrogen-bonding network is observed. nih.gov The water molecule acts as both a hydrogen-bond donor and acceptor, interacting with the carboxylic acid group and the pyridine nitrogen atom. nih.gov This results in the formation of a centrosymmetric, water-bridged dimer. iucr.org

These dimers are further connected into a two-dimensional sheet through additional intermolecular hydrogen bonds. iucr.org The trifluoromethyl groups extend from the faces of these sheets, engaging in F⋯F and C—H⋯F contacts that facilitate the three-dimensional packing. iucr.org

Studies on other analogs, such as bis(pyridinecarboxamido)alkanes, show that amide-to-amide hydrogen bonds are a dominant feature, often leading to predictable β-sheet networks. acs.org However, in some cases, the pyridine nitrogen can interfere, resulting in the formation of an N-H⋯N hydrogen bond network instead. acs.org In N-(4-fluorophenyl)pyridine-2-carboxamide, unconventional C—H⋯O and C—H⋯F hydrogen bonds are observed, alongside π-stacking interactions involving the pyridine rings. nih.govresearchgate.net

| Interaction Type | Compound / Analog | Description |

| Water-Bridged Hydrogen Bonding | 5-(Trifluoromethyl)picolinic acid monohydrate | Forms a centrosymmetric dimer with a graph-set notation R⁴₄(12), leading to a 2D sheet structure. nih.goviucr.org |

| Inter-sheet Contacts | 5-(Trifluoromethyl)picolinic acid monohydrate | Trifluoromethyl groups extend from sheets, creating F⋯F and C—H⋯F contacts that complete the 3D packing. iucr.org |

| Amide-to-Amide Hydrogen Bonds | Bis(pyridinecarboxamido)alkanes | Predominantly forms β-sheet networks, though interference from the pyridine nitrogen is possible. acs.org |

| Unconventional Hydrogen Bonding and π-stacking | N-(4-fluorophenyl)pyridine-2-carboxamide | Exhibits aryl-carbonyl C—H⋯O and pyridine-fluorine C—H⋯F hydrogen bonds, with well-defined π-stacking of pyridine rings. nih.govresearchgate.net |

This table summarizes the diverse hydrogen-bonding networks and supramolecular interactions observed in the crystal structures of analogs of this compound.

Analysis of Conformational Features, Ribose Puckers, and Disorder Phenomena

The conformation of molecules in the solid state is a critical aspect revealed by X-ray crystallography. For trifluoromethyl-substituted pyridines and their analogs, the planarity of the aromatic system and the orientation of substituents are key conformational features.

In the structure of 5-(trifluoromethyl)picolinic acid monohydrate, the carboxylic acid group is nearly co-planar with the aromatic pyridine ring, with the least-squares planes forming an angle of only 1.8 (2)°. iucr.org This planarity facilitates the formation of the extensive hydrogen-bonding networks observed in the crystal.

In more complex analogs like N-(4-nitrophenyl)pyridine-2-carboxamide, the molecule adopts a more planar conformation compared to its N-(4-fluorophenyl) counterpart. nih.govresearchgate.net This planarity influences the nature of the intermolecular interactions, leading to a stepped or staircase-like arrangement of loosely π-stacked molecules. nih.govresearchgate.net The analysis of various N-aryl substituted 2-aminopyrimidines, which are related structures, shows they can also adopt fully planar conformations. acs.org

Disorder phenomena, where a part of the molecule occupies multiple positions in the crystal lattice, are also studied, though not specifically reported in the primary analogs discussed. The concept of ribose puckers is relevant for nucleoside analogs, which were not the focus of the provided literature for trifluoromethyl-pyridines.

| Compound / Analog | Conformational Feature |

| 5-(Trifluoromethyl)picolinic acid monohydrate | The carboxylic acid group is nearly co-planar with the pyridine ring (angle of 1.8 (2)°), which supports the hydrogen-bonding network. iucr.org |

| N-(4-nitrophenyl)pyridine-2-carboxamide | Adopts a more planar conformation than the fluoro-analog, influencing the π-stacking and leading to a stepped molecular progression in the crystal. nih.govresearchgate.net |

| N-Aryl substituted 2-aminopyrimidines | Can adopt fully planar structures. acs.org |

This table highlights key conformational features observed in the solid-state structures of analogs of this compound.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature indicates a notable absence of specific computational chemistry and theoretical studies focused solely on the compound this compound. While Density Functional Theory (DFT) and other computational methods are widely applied to understand the structural and electronic properties of related pyridine and trifluoromethyl-containing compounds, dedicated research detailing the molecular geometry, vibrational frequencies, thermochemical parameters, and electronic properties of this compound is not publicly available.

Computational chemistry serves as a powerful tool in modern chemical research, allowing for the prediction and analysis of molecular characteristics that may be difficult to determine experimentally. Methodologies such as DFT are routinely used to model chemical systems, providing valuable insights into molecular behavior and reactivity. However, the application of these techniques is contingent on researchers undertaking and publishing such specific investigations.

For analogous molecules, such as other substituted pyridines, computational studies typically provide detailed information. These analyses often involve:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequency Prediction: Calculating theoretical infrared and Raman spectra to aid in experimental characterization.

Thermochemical Analysis: Estimating parameters like enthalpy, entropy, and Gibbs free energy.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Investigating the electronic properties, reactivity, and kinetic stability of a molecule.

Calculation of Ionization Potential and Electron Affinity: Predicting the energy required to remove an electron and the energy released upon gaining an electron, respectively.

Despite the utility of these computational approaches, a specific application to this compound has not been identified in published research. Consequently, the detailed data required to populate an in-depth analysis of its computational and theoretical profile is currently unavailable. Further research and publication in this specific area would be necessary to provide a scientifically accurate and detailed account as outlined.

Computational Chemistry and Theoretical Studies of 2 Methyl 3 Trifluoromethyl Pyridine

Electronic Property Analysis

Charge Transfer Interactions and Global Reactivity Descriptors

Computational chemistry provides significant insights into the electronic structure and reactivity of 2-Methyl-3-(trifluoromethyl)pyridine. Charge transfer interactions, which are crucial in understanding molecular interactions and reaction mechanisms, can be analyzed through various theoretical approaches. Density Functional Theory (DFT) is a powerful tool for studying the electronic properties of molecules. Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are instrumental in predicting the chemical behavior of a compound. researchgate.netscielo.org.mxnih.govekb.eg

These descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

A comprehensive analysis of these descriptors for this compound would require specific computational studies. The following table illustrates the kind of data that would be generated from such a study, based on general principles of DFT calculations.

| Parameter | Symbol | Formula | Calculated Value (eV) - Hypothetical |

|---|---|---|---|

| HOMO Energy | EHOMO | - | - |

| LUMO Energy | ELUMO | - | - |

| Ionization Potential | I | -EHOMO | - |

| Electron Affinity | A | -ELUMO | - |

| Electronegativity | χ | (I+A)/2 | - |

| Chemical Hardness | η | (I-A)/2 | - |

| Global Softness | S | 1/(2η) | - |

| Electrophilicity Index | ω | μ²/2η | - |

Note: The table above is for illustrative purposes. Specific calculated values for this compound were not available in the reviewed literature.

Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules.

The dipole moment (μ) is a measure of the asymmetry of the molecular charge distribution and is a fundamental property influencing molecular interactions and NLO response. qub.ac.uknsf.gov It can be accurately calculated using various quantum chemical methods. For molecules with electron-donating and electron-withdrawing groups, the dipole moment can be significant. In this compound, the methyl group is a weak electron donor, while the trifluoromethyl group is a strong electron acceptor. This substitution pattern is expected to result in a notable dipole moment.

Studies on related molecules, such as 5-(trifluoromethyl)pyridine-2-thiol (B7722606), have shown that DFT calculations can provide reliable predictions of dipole moments. journaleras.comjournaleras.com For instance, the calculated dipole moment for 5-bromo-2-(trifluoromethyl)pyridine (B1273635) was reported to be 3.38 D. journaleras.com A precise value for this compound would require a specific computational investigation.

The linear polarizability (α) and the first-order hyperpolarizability (β) are key indicators of a molecule's NLO activity. researchgate.netresearchgate.net Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability quantifies the nonlinear response to such a field. arxiv.org

DFT calculations are a standard method for determining these properties. researchgate.netmdpi.com The mean polarizability is the average of the diagonal components of the polarizability tensor. The first-order hyperpolarizability is a third-rank tensor, and its magnitude is often reported as the total hyperpolarizability (βtot). A large β value is indicative of a strong NLO response. For comparison, urea (B33335) is a commonly used reference compound in NLO studies. journaleras.com

Computational studies on other trifluoromethyl-substituted pyridines have demonstrated their potential as NLO materials. For example, 5-(trifluoromethyl)pyridine-2-thiol was found to have a first hyperpolarizability value significantly greater than that of urea. journaleras.com The specific values for this compound would depend on its unique electronic structure.

The following table presents a hypothetical set of calculated NLO properties for this compound to illustrate the expected outcomes of such a computational study.

| Property | Symbol | Calculated Value - Hypothetical | Units |

|---|---|---|---|

| Dipole Moment | μ | - | Debye |

| Mean Polarizability | ⟨α⟩ | - | a.u. |

| First-Order Hyperpolarizability | βtot | - | a.u. |

Note: The table above is for illustrative purposes. Specific calculated values for this compound were not available in the reviewed literature.

Computational Studies on Reaction Mechanisms and Regioselectivity

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions and predicting their outcomes, such as regioselectivity.

Understanding the pathway of a chemical reaction involves identifying the reactants, products, intermediates, and transition states. Transition state theory is a cornerstone of reaction kinetics, and computational methods can be used to locate and characterize the geometry and energy of transition states. By mapping the potential energy surface, the minimum energy path connecting reactants to products can be determined, providing a detailed picture of the reaction mechanism.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, transition state analysis would reveal the step-by-step process of bond breaking and formation. acs.org This would involve calculating the activation energies for different possible pathways, thereby identifying the most favorable one.

Many reactions involving substituted pyridines can yield multiple isomeric products. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possibilities. Computational modeling can predict the regioselectivity of a reaction by comparing the activation energies of the transition states leading to the different products. The pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major one.

In the case of this compound, the methyl and trifluoromethyl groups, along with the nitrogen atom in the pyridine (B92270) ring, direct the regiochemical outcome of reactions. For example, in electrophilic aromatic substitution, the positions most susceptible to attack can be predicted by analyzing the distribution of electron density and the stability of the resulting intermediates. Conversely, for nucleophilic attack, the positions with the lowest electron density would be favored. DFT calculations of local reactivity descriptors, such as Fukui functions, can provide a quantitative measure of the reactivity of different atomic sites within the molecule.

Molecular Docking and Interaction Modeling of this compound

Computational methods such as molecular docking and molecular dynamics are essential tools for predicting and analyzing the interactions between a ligand, like this compound, and its biological targets. These techniques provide insights into binding affinities, conformational changes, and the thermodynamic properties of the interaction, guiding the design of more effective molecules.

Ligand-Biological Target Interactions (e.g., with Enzymes like MurB, Receptors)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme, elucidating the specific molecular interactions that stabilize the complex. While direct docking studies for this compound with the MurB enzyme were not prominently found, the principles of its interaction can be inferred from studies on analogous structures binding to various biological targets. The trifluoromethylpyridine moiety is a key structural motif in many biologically active compounds. nih.gov

For instance, in the context of protein arginine methyltransferase 5 (PRMT5) inhibitors, a compound containing a 5-(trifluoromethyl)pyridine group was shown to extend into a lipophilic binding pocket, forming hydrophobic packing interactions with key amino acid residues like Phe300, Tyr304, and Phe580. acs.org Similarly, in studies of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, trifluoromethyl-containing moieties have been observed making hydrophobic and electrostatic interactions within the receptor's active site. acs.org

The MurB enzyme, a crucial component in the biosynthesis of bacterial cell walls, is a validated target for antibacterial drug development. nih.gov Docking studies against MurB typically identify key interactions with residues such as Arg 176, Glu 361, and Ser 257, which are vital for its catalytic activity. nih.gov A ligand like this compound would be expected to engage in hydrophobic interactions via its pyridine ring and methyl group, while the electron-withdrawing trifluoromethyl group could influence electrostatic interactions with polar residues in the binding pocket.

A hypothetical docking scenario of a trifluoromethylpyridine derivative in an enzyme active site is detailed in the table below, illustrating common interaction types.

| Interaction Type | Ligand Moiety | Potential Interacting Residues in Target | Significance |

|---|---|---|---|

| Hydrophobic Interactions | Pyridine Ring, Methyl Group | Phenylalanine (Phe), Leucine (Leu), Valine (Val) | Stabilizes the ligand in the binding pocket. acs.org |

| π-π Stacking | Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Provides additional stabilization through aromatic ring interactions. acs.org |

| Hydrogen Bonding | Pyridine Nitrogen | Serine (Ser), Threonine (Thr), Aspartic Acid (Asp) | Orients the ligand and contributes to binding specificity. acs.org |

| Electrostatic Interactions | Trifluoromethyl Group (dipole) | Charged or Polar Residues (e.g., Arginine, Lysine) | Modulates binding affinity through dipole-charge or dipole-dipole interactions. mdpi.com |

Conformational Dynamics and Binding Free Energy Calculations

Beyond static docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes over time. nih.gov These simulations are crucial for assessing the stability of the predicted binding pose and for more accurate estimations of binding affinity. nih.govnih.gov

Binding free energy calculations, often performed using methods like Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) or alchemical free energy simulations, quantify the strength of the ligand-target interaction. nih.govresearchgate.net These calculations dissect the total binding energy into contributions from various forces, including van der Waals interactions, electrostatic interactions, and solvation energies.

The Influence of Trifluoromethyl Substitution on Molecular Characteristics

The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring, such as pyridine, imparts profound changes to the molecule's physicochemical properties. These modifications are leveraged by medicinal chemists to enhance the drug-like characteristics of a compound. mdpi.com

Impact on Aromaticity and Electron Distribution within the Pyridine Ring

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. mdpi.comresearchgate.net This strong inductive effect significantly alters the electronic landscape of the pyridine ring.

Electron Density Reduction: The -CF₃ group pulls electron density away from the aromatic π-system. This reduction in electron density makes the pyridine ring more "electron-deficient." nih.govresearchgate.net

Aromaticity Modulation: The substituent's electron-withdrawing nature can impact the aromaticity of the ring. Studies on substituted benzenes have shown that strong electron-withdrawing groups like -CF₃ can substantially influence the ring's aromatic character, affecting its reactivity and intermolecular interactions. researchgate.netresearchgate.net

Reactivity: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it more susceptible to nucleophilic aromatic substitution reactions. nih.gov This property can influence how the molecule is metabolized and how it interacts with nucleophilic residues in a biological target.

The table below summarizes the electronic effects of the trifluoromethyl group compared to other common substituents.

| Substituent | Electronic Effect | Impact on Pyridine Ring |

|---|---|---|

| -CH₃ (Methyl) | Weakly Electron-Donating (Inductive) | Slightly increases electron density |

| -F (Fluoro) | Electron-Withdrawing (Inductive), Weakly Electron-Donating (Mesomeric) | Decreases electron density |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (Inductive) | Significantly decreases electron density. mdpi.comresearchgate.net |

Modulation of Molecular Lipophilicity and Metabolic Stability through Trifluoromethyl Group Presence

The trifluoromethyl group is frequently used in drug design to optimize a molecule's pharmacokinetic profile, particularly its lipophilicity and resistance to metabolic breakdown. mdpi.comacs.org

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond. mdpi.com This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically vulnerable methyl or hydrogen group with a -CF₃ group, chemists can block metabolic pathways, thereby increasing the compound's half-life and bioavailability. mdpi.comresearchgate.net

Applications in Chemical Synthesis and Advanced Materials Science

Role as Key Intermediates in Complex Molecule Synthesis

The strategic placement of reactive and modulatory groups on the trifluoromethylpyridine (TFMP) scaffold allows for its elaboration into a variety of intricate molecular architectures.

While direct functionalization of 2-Methyl-3-(trifluoromethyl)pyridine is one route, a more common industrial strategy involves the synthesis of chloro-substituted trifluoromethylpyridines from picoline (methylpyridine) precursors. nih.gov A simultaneous, vapor-phase chlorination and fluorination of 3-picoline at high temperatures (>300°C) over a catalyst can yield a mixture of valuable isomers. jst.go.jp

This process generates key intermediates such as 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.govjst.go.jp These chlorinated derivatives are significantly more versatile for subsequent functionalization than their parent methyl-TFMP counterparts. The chlorine atom can be readily displaced via nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., amines, ethers, sulfides), thereby creating a diverse library of polyfunctionalized pyridine (B92270) derivatives. nih.gov For instance, 2,3-CTF serves as the key intermediate for synthesizing the sulfonylurea herbicide Flazasulfuron. researchoutreach.orgagropages.com

A general scheme for this industrial approach is outlined below:

| Precursor | Key Intermediate(s) | Subsequent Functionalization | Example Product Class |

| 3-Picoline | 2-Chloro-3-(trifluoromethyl)pyridine | Nucleophilic Substitution | Herbicides |

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Nucleophilic Substitution | Herbicides |

| 3-Picoline | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | Nucleophilic Substitution | Fungicides, Insecticides |

This interactive table summarizes the transformation of a simple precursor into highly functionalized pyridine derivatives used in various applications.

The trifluoromethylpyridine core is integral to the synthesis of fused heterocyclic systems, which are common scaffolds in pharmacologically active compounds. While the direct use of this compound as a starting material for these specific fused rings is not extensively documented, related isomers and derivatives are crucial.

For example, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives bearing a trifluoromethyl group has been achieved starting from precursors like 3-cyano-6-aryl-4-trifluoromethylpyridine-2(1H)-thione. researchgate.net Subsequent reactions, such as alkylation followed by cyclization, lead to the formation of the fused thieno[2,3-b]pyridine ring system. This demonstrates the principle of using a pre-functionalized trifluoromethylpyridine as a platform to construct more complex, fused heterocyclic structures. These thieno[2,3-b]pyridine compounds have shown potential as anti-proliferative agents. mdpi.com

Although specific synthetic routes starting from this compound to produce Furo[3,2-c]pyridine or Thieno[3,2-b]pyridine are not prominent in the literature, the general utility of functionalized TFMPs as building blocks for such scaffolds is a recognized strategy in heterocyclic chemistry.

Utilization in Agrochemical and Pharmaceutical Intermediate Production

The unique physicochemical properties imparted by the trifluoromethyl group—such as increased metabolic stability, lipophilicity, and binding affinity—make the TFMP moiety a privileged structure in the design of bioactive molecules. nih.govnih.gov

Trifluoromethylpyridines are critical intermediates in the manufacturing of numerous modern agrochemicals. researchgate.netnih.gov One of the most commercially significant intermediates is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). jst.go.jp This compound is not typically made from this compound, but rather from precursors like 2-chloro-5-methylpyridine (B98176) through a multi-step process involving liquid-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a vapor-phase fluorine-exchange reaction. nih.govjst.go.jp

These key intermediates are the starting points for several high-value crop-protection products, as detailed in the table below.

| Intermediate | Product Name | Chemical Class | Application |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Fluazinam | Diaryl amine | Fungicide |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Chlorfluazuron | Benzoylurea | Insecticide (IGR) |

| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Fluazifop-butyl | Aryloxyphenoxypropionate | Herbicide |

| 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | Flazasulfuron | Sulfonylurea | Herbicide |

This interactive table highlights the direct lineage from key trifluoromethylpyridine intermediates to major commercial agrochemical products.

A notable example is the clinical candidate Bimiralisib (PQR309), a potent, brain-penetrant PI3K/mTOR inhibitor. acs.org The chemical structure of this compound is 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, clearly incorporating the trifluoromethyl-substituted pyridine ring as its core. The synthesis of such molecules relies on the availability of functionalized trifluoromethylpyridine building blocks. In this case, a 2-amino-4-(trifluoromethyl)pyridine (B24480) derivative serves as the key starting material for elaboration into the final complex drug molecule. acs.org

While the use of fluorinated heterocycles is a topic of significant interest for developing neuroprotective agents that can cross the blood-brain barrier, specific examples of drugs derived directly from this compound for this purpose are not widely reported in the scientific literature. nih.govnih.gov

Advanced Materials Chemistry Applications

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical and electronic properties. nbinno.com This makes fluorinated compounds, including trifluoromethylpyridines, attractive candidates for applications in materials science. The strong carbon-fluorine bond enhances thermal and chemical stability, while the high electronegativity of the trifluoromethyl group can significantly influence the electronic characteristics of a material. researchgate.netnbinno.com

Potential applications for fluorinated pyridines are envisioned in fields such as:

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electron-withdrawing nature of the CF₃ group can be used to tune energy levels and charge-transport properties. nbinno.com

High-Performance Polymers: As monomers or additives to create polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

Specialized Coatings: To develop materials with low surface energy (hydrophobicity/oleophobicity) and high durability. nbinno.com

Although the broader class of trifluoromethylated heterocycles is recognized for its potential in functional materials, specific, well-documented applications of this compound itself in advanced materials chemistry are not yet widely established in the reviewed literature. researchgate.netresearchoutreach.org

Organic Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. The choice of the organic ligand is critical as it dictates the resulting framework's topology, pore size, and chemical functionality. Pyridine-based ligands, particularly those with carboxylate functional groups, are widely employed in the synthesis of MOFs due to the strong coordination ability of both the pyridine nitrogen and the carboxylate oxygen atoms with metal centers. researchgate.netuniversityofgalway.ie

Furthermore, the incorporation of fluorine atoms or fluorinated groups, such as trifluoromethyl (-CF3), into the organic linkers is a known strategy for tuning the properties of MOFs. rsc.org Fluorination can modify the electronic characteristics of the ligand, enhance the framework's chemical and thermal stability, and create specific interactions for gas sorption and separation applications. rsc.org While pyridine derivatives and fluorinated linkers are established components in MOF chemistry, specific research detailing the synthesis and application of MOFs using this compound as the primary organic ligand is not prominent in the available scientific literature.

Components in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers formed by the covalent bonding of organic building blocks. rsc.org The structure and function of COFs are determined by the geometry and chemical nature of these monomer units. nih.gov The inclusion of nitrogen-containing heterocyclic units, such as pyridine, into COF skeletons can introduce basic sites, enhance polarity, and provide specific active sites for applications like catalysis and pollutant adsorption. nih.gov

Functionalization of COF building blocks is a key strategy for tailoring their properties. For instance, trifluoromethyl-functionalized COFs have been developed for the high-resolution separation of isomers, where the -CF3 groups contribute to separation through dipole interactions and steric effects. However, the available literature does not specifically document the use of this compound as a building block in the synthesis of Covalent Organic Frameworks. While the foundational components—a pyridine ring, a methyl group, and a trifluoromethyl group—are all of interest in the design of advanced porous materials, their specific combination in this particular isomer for COF construction has not been a focus of reported research.

Development of Organic Semiconductor Materials and Optoelectronic Devices

Organic molecules with tailored photo- and electro-active properties are foundational to the development of next-generation electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells. rsc.orgresearchgate.net The performance of these materials is heavily influenced by their molecular structure, which governs charge transport, light absorption, and emission characteristics.

The introduction of trifluoromethyl (-CF3) groups is a recognized molecular design strategy in materials science. opticsjournal.net The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic energy levels (HOMO/LUMO) of a molecule, which in turn affects its charge injection/transport properties and its behavior in an optoelectronic device. Despite the potential for functionalized pyridines in this field, there is no specific mention in the surveyed literature of this compound being developed or utilized as a primary component in organic semiconductor materials or optoelectronic devices.

Catalysis and Organometallic Chemistry Involving Trifluoromethylpyridines

Employment as Ligands in Transition Metal Catalysis

Trifluoromethyl-substituted pyridine derivatives are valuable ligands in the field of transition metal catalysis. Their unique electronic properties can significantly influence the activity and selectivity of metal catalysts. The synthesis of various trifluoromethylpyridine (TFMP) isomers is often pursued for their utility as key intermediates in the agrochemical and pharmaceutical industries, frequently involving transition metal-catalyzed steps. nih.gov

Research has shown the application of various trifluoromethyl-pyridine isomers as ligands for a range of metals. For example, complexes of 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thione have been prepared with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Similarly, chiral pyridine-oxazoline ligands bearing a trifluoromethyl group at the 5-position of the pyridine ring have been used to form highly active and enantioselective palladium catalysts for reactions like the addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org The development of methods for transition-metal-catalyzed trifluoromethylation reactions is an active area of research, highlighting the importance of the interplay between the -CF3 group and the metal center. d-nb.infonih.govacs.org While these examples underscore the utility of the trifluoromethyl-pyridine scaffold in catalysis, specific studies focusing on this compound as a ligand in such reactions are not extensively detailed in the current literature.

Effects of Trifluoromethyl Substituents on Ligand Properties in Organometallic Complexes

The trifluoromethyl (-CF3) substituent has a profound impact on the properties of organic ligands and their corresponding organometallic complexes. Its effects are primarily electronic and steric, stemming from the unique characteristics of the fluorine atoms.

Electronic Effects: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.comresearchgate.net This is due to the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the structure to which they are attached. When a -CF3 group is placed on a pyridine ring, it significantly reduces the electron density of the aromatic system and, crucially, the basicity of the pyridine nitrogen atom. This lowered basicity weakens the ligand's ability to donate its lone pair of electrons to a metal center, thereby modifying the electronic properties and stability of the resulting organometallic complex. The position of the -CF3 group is also critical; isomeric trifluoromethyl-pyridine ligands can lead to different coordination modes and biological activities in their metal complexes, demonstrating the substituent's strong influence on the final structure. rsc.org

Other Physicochemical Effects: Beyond its electronic influence, the -CF3 group imparts other important properties. It significantly increases the lipophilicity of a molecule, which can enhance solubility in nonpolar solvents and affect membrane permeability in biological contexts. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, meaning the -CF3 group is metabolically very stable and robust, a desirable trait in catalyst and drug design. mdpi.com These combined properties make the trifluoromethyl group a "magic" substituent for fine-tuning the characteristics of ligands in organometallic chemistry. mdpi.com

| Property Influenced by -CF3 Group | Description of Effect | Consequence for Ligand/Complex |

|---|---|---|

| Basicity (pKa) | Strong inductive electron-withdrawal by fluorine atoms. | Reduces electron density on the pyridine nitrogen, significantly lowering the ligand's basicity. |

| Coordination Strength | Reduced basicity weakens the ligand's σ-donor capability. | Alters the stability and reactivity of the organometallic complex. |

| Lipophilicity | Fluorine atoms increase the nonpolar surface area. | Enhances solubility in organic solvents and can influence catalytic activity in different media. |

| Metabolic Stability | The C-F bond is one of the strongest in organic chemistry. | Increases the robustness and lifetime of the ligand and catalyst under reaction conditions. |

| Steric Profile | The -CF3 group is bulkier than a hydrogen or fluorine atom. | Can influence the coordination geometry around the metal center and the selectivity of catalytic reactions. |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic processes. For 2-Methyl-3-(trifluoromethyl)pyridine and its derivatives, future research will prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key research efforts will likely focus on: